Aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone
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Overview
Description
Aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone is a complex organic compound characterized by the presence of multiple aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone typically involves the reaction of aziridine derivatives with appropriate aromatic precursors. One common method involves the reaction of aziridine with aromatic aldehydes or ketones under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production of aziridine derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the high ring strain in aziridine rings, the compound readily undergoes nucleophilic ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Substitution Reactions: The aziridine rings can participate in substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride
Solvents: Acetonitrile, dichloromethane
Bases: Triethylamine, sodium hydroxide
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and thiols, depending on the nucleophile used in the ring-opening reactions. Oxidation and reduction reactions yield corresponding oxidized or reduced derivatives of the compound .
Scientific Research Applications
Aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone has several scientific research applications:
Polymer Chemistry: The compound is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Due to its reactivity, the compound is explored for the synthesis of biologically active molecules, including potential anticancer agents.
Materials Science: The compound’s ability to form crosslinked networks makes it useful in the development of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone primarily involves nucleophilic ring-opening reactions. The aziridine rings are highly strained, making them susceptible to attack by nucleophiles. This leads to the formation of new bonds and the generation of various functionalized derivatives. The compound’s reactivity is further influenced by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the transition state during reactions .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The simplest aziridine, used as a building block for more complex derivatives.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity to aziridine.
Ethyleneimine: Another three-membered nitrogen-containing heterocycle, often used in polymer synthesis.
Uniqueness
Aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone is unique due to its multiple aziridine rings, which enhance its reactivity and versatility in chemical synthesis. The presence of an aromatic ring further adds to its stability and potential for functionalization, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-13(16-4-5-16)11-2-1-3-12(10-11)15-14(17-6-7-17)18-8-9-18/h1-3,10H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMADTPOELJTWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C(=O)C2=CC(=CC=C2)N=C(N3CC3)N4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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